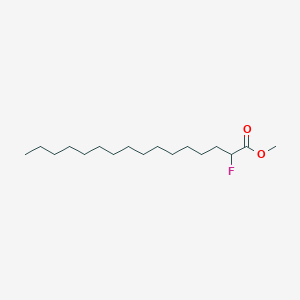

Methyl 2-fluorohexadecanoate

Vue d'ensemble

Description

“Methyl 2-fluorohexadecanoate” is also known as “Methyl 2-fluoropalmitate”. It is a product in the category of Fatty Acid Methyl Esters (FAME). The molecular formula of this compound is C17H33FO2 and it has a molecular weight of 288.44 . It is supplied as a neat, solid substance and is stored in a freezer .

Molecular Structure Analysis

The molecular structure of “Methyl 2-fluorohexadecanoate” can be analyzed using techniques such as X-ray crystallography . This technique allows for the determination of the three-dimensional molecular structure of small molecule compounds at atomic resolution.Applications De Recherche Scientifique

PET Imaging Tracers

Myocardial Metabolism Imaging : Beta-methyl[1-11C]heptadecanoic acid, a tracer developed by tagging heptadecanoic acid with C-11 and inserting a methyl radical to inhibit beta oxidation, demonstrates potential in assessing myocardial metabolism via PET. It exhibits remarkable uptake in the heart, with biodistribution studies in rats and dogs showing significant uptake percentages, making it a promising agent for evaluating free fatty acid metabolism in the heart (Livni et al., 1982).

Heart Disease Study : Trans-9(RS)-(18)F-fluoro-3,4(RS,RS)-methyleneheptadecanoic acid (F-FCPHA) is explored for its ability to assess myocardial fatty acid metabolism by PET. Designed to enter the myocardium similarly to natural fatty acids and undergo partial metabolism, it shows promise with high heart-to-blood ratios in rats, indicating its potential utility in studying heart disease (Shoup et al., 2005).

Environmental and Biological Impacts

Wastewater Treatment Plant Study : A study on fluorochemical mass flows in a municipal wastewater treatment facility found significant decreases in mass flows of certain perfluorochemicals during specific treatment stages, highlighting the challenges in removing these compounds from wastewater. This underscores the need for improved treatment technologies to mitigate the environmental impact of fluorinated compounds (Schultz et al., 2006).

Methanogenesis Inhibition by Methyl Fluoride : Research on the effects of methyl fluoride on anaerobic microorganisms reveals its inhibitory impact on growth and methane production by certain methanogens. This insight could inform strategies to manage methane emissions in anaerobic digestion processes, contributing to environmental sustainability efforts (Janssen & Frenzel, 1997).

Mécanisme D'action

Target of Action

Methyl 2-fluorohexadecanoate, also known as 2-fluoro palmitic acid methyl ester, is a monofluorinated derivative of palmitic acid methyl ester . It serves as an intermediate in the synthesis of 2-iodoaldehydes, monofluorinated fatty acids, and polyfluoro ketones

Mode of Action

As an intermediate in the synthesis of other compounds, it likely interacts with its targets through chemical reactions that facilitate the production of 2-iodoaldehydes, monofluorinated fatty acids, and polyfluoro ketones .

Biochemical Pathways

Given its role as an intermediate in the synthesis of other compounds, it is likely involved in the metabolic pathways related to the production of 2-iodoaldehydes, monofluorinated fatty acids, and polyfluoro ketones .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect within a biological system .

Result of Action

As an intermediate in the synthesis of other compounds, its primary function is facilitating the production of 2-iodoaldehydes, monofluorinated fatty acids, and polyfluoro ketones .

Propriétés

IUPAC Name |

methyl 2-fluorohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33FO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTABFVHVABARDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

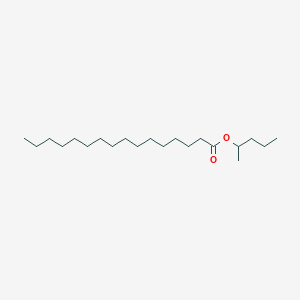

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

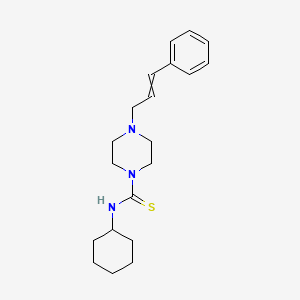

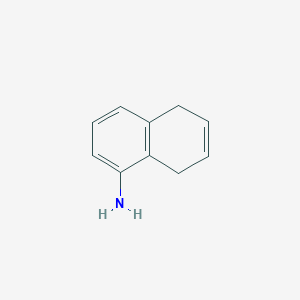

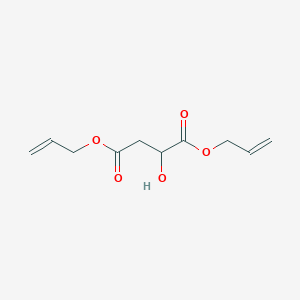

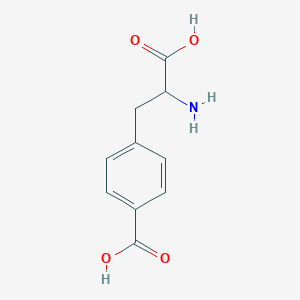

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

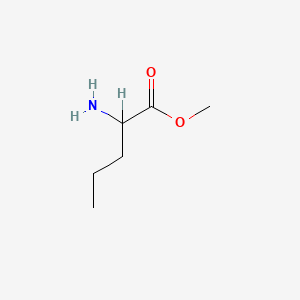

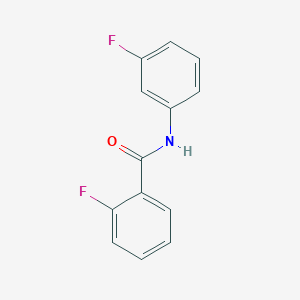

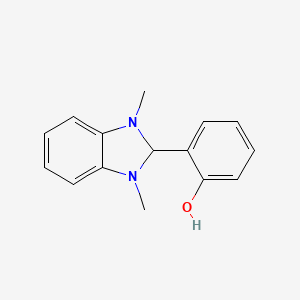

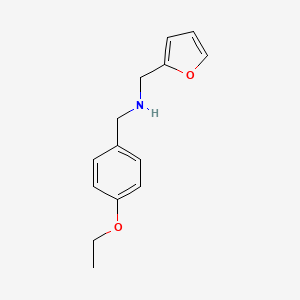

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)